

4-Phenylbutane-2-thiol versus 3mercaptohexanol: a comparative aroma study in beer

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Compound of Interest

Compound Name: 4-Phenylbutane-2-thiol

Cat. No.: B15270998

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A Comparative Aroma Study in Beer: 4-Phenylbutane-2-thiol vs. 3-Mercaptohexanol

In the complex tapestry of beer aroma, sulfur-containing compounds known as thiols play a pivotal role, often contributing desirable fruity and tropical notes at minute concentrations. Among these, **4-phenylbutane-2-thiol** and 3-mercaptohexanol (3MH) are significant contributors, each imparting distinct characteristics to the final product. This guide provides a comparative analysis of these two influential aroma compounds, supported by experimental data and detailed methodologies for their evaluation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for **4-phenylbutane-2-thiol** and 3-mercaptohexanol in the context of beer. These values are critical for understanding their relative impact on beer aroma.



Parameter	4-Phenylbutane-2-thiol	3-Mercaptohexanol (3MH)
Aroma Profile	Woody, spicy, slightly smoky	Grapefruit, passion fruit, guava, tropical[1][2]
Sensory Perception Threshold	Data not widely available in beer; research ongoing	~55 ng/L[1]
Typical Concentration in Beer	Generally found at lower concentrations, specific data is limited	10 - 4354 ng/L, highly dependent on hop variety, yeast strain, and brewing techniques[1][3]
Chemical Formula	C10H14S[4]	C ₆ H ₁₄ OS

Experimental Protocols

Accurate assessment of the aromatic contribution of these thiols requires rigorous and standardized experimental protocols. Below are detailed methodologies for their quantification and sensory evaluation in beer.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is employed for the precise measurement of **4-phenylbutane-2-thiol** and 3-mercaptohexanol concentrations in beer.

- a. Sample Preparation: Solid Phase Microextraction (SPME)
- Degassing: Degas approximately 50 mL of beer sample by ultrasonication for 15 minutes.
- Internal Standard Spiking: Add a known concentration of an internal standard (e.g., d2-3-mercaptohexanol) to the degassed beer sample to correct for matrix effects and extraction variability.
- Extraction: Place 10 mL of the spiked beer sample into a 20 mL headspace vial. Expose a
 divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the
 headspace of the sample at 40°C for 30 minutes with constant agitation.



b. GC-MS Analysis

- Desorption: Thermally desorb the extracted analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
- Chromatographic Separation: Use a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm) with a temperature program starting at 40°C (hold for 2 minutes), ramping to 250°C at 10°C/min, and holding for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
- Mass Spectrometry Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity. Monitor characteristic ions for 4phenylbutane-2-thiol (m/z 105, 166) and 3-mercaptohexanol (m/z 100, 134).
- Quantification: Create a calibration curve using standard solutions of the target thiols and the
 internal standard in a model beer matrix. Calculate the concentration of the thiols in the beer
 sample based on the peak area ratios relative to the internal standard.

Sensory Analysis: Triangle Test and Descriptive Analysis

Sensory analysis is crucial for understanding the perceptual impact of these thiols on the beer's aroma profile.[5][6][7][8][9]

- a. Panelist Training
- Select 10-15 panelists based on their sensory acuity and ability to describe aromas.
- Train panelists with reference standards of **4-phenylbutane-2-thiol** and 3-mercaptohexanol in a neutral base beer to familiarize them with the specific aroma characteristics.
- b. Triangle Test
- Objective: To determine if a perceptible difference exists between a control beer and a beer spiked with a near-threshold concentration of either thiol.[6]

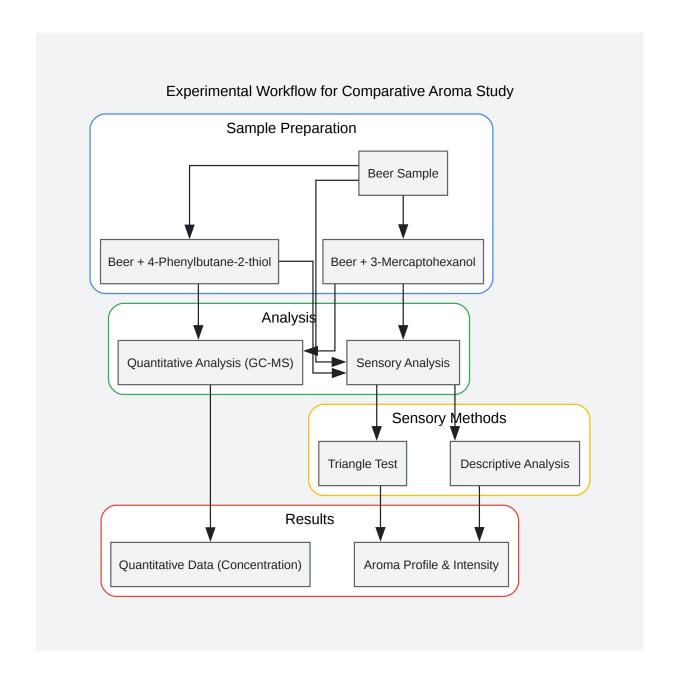


- Procedure: Present panelists with three coded samples, two of which are identical (control)
 and one is different (spiked). Ask panelists to identify the different sample.
- Analysis: Analyze the results using statistical tables to determine if the number of correct identifications is significant.
- c. Descriptive Analysis
- Objective: To characterize and quantify the specific aroma attributes contributed by each thiol.[5][9]
- Procedure: Provide panelists with a control beer and beers spiked with known concentrations of each thiol. Ask them to rate the intensity of specific aroma descriptors (e.g., "woody," "spicy," "grapefruit," "tropical") on a structured scale (e.g., a 15-point scale).
- Analysis: Analyze the data using analysis of variance (ANOVA) to identify significant differences in the intensity of aroma attributes between the samples.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the chemical structures and their primary aroma descriptors.

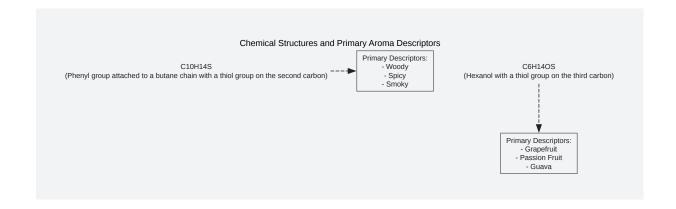




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Experimental workflow for the comparative study.





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